molecular formula C10H6ClNOS B1599184 4-(3-Chlorophenyl)thiazole-2-carbaldehyde CAS No. 383142-59-4

4-(3-Chlorophenyl)thiazole-2-carbaldehyde

Cat. No.: B1599184
CAS No.: 383142-59-4
M. Wt: 223.68 g/mol
InChI Key: KKWAXZXIWIXSRB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)thiazole-2-carbaldehyde is a chemical compound characterized by a thiazole ring substituted with a 3-chlorophenyl group and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)thiazole-2-carbaldehyde typically involves the cyclization of 3-chlorobenzaldehyde with thiosemicarbazide followed by oxidation. The reaction conditions include heating the mixture in the presence of a suitable catalyst, such as iodine or mercuric chloride, to facilitate the formation of the thiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding thiazole alcohol.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.

Major Products Formed:

  • Oxidation: 4-(3-Chlorophenyl)thiazole-2-carboxylic acid.

  • Reduction: 4-(3-Chlorophenyl)thiazole-2-methanol.

  • Substitution: Substituted derivatives of this compound.

Scientific Research Applications

4-(3-Chlorophenyl)thiazole-2-carbaldehyde has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)thiazole-2-carbaldehyde

  • 4-(3-Chlorophenyl)thiazole-2-carboxylic acid

  • 4-(3-Chlorophenyl)thiazole-2-methanol

Properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWAXZXIWIXSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402499
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-59-4
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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